1,2-Dilinoléoyl-sn-glycérol

Vue d'ensemble

Description

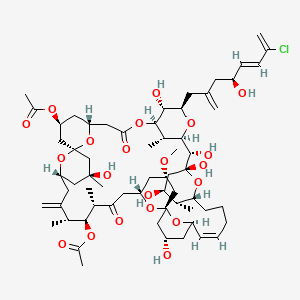

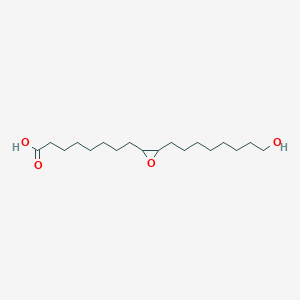

Le 1,2-Dilinoléoyl-sn-glycérol est un composé de diacylglycérol avec des chaînes latérales d'acide linoléique attachées aux positions sn-1 et sn-2. Il s'agit d'une molécule lipidique présente dans diverses membranes biologiques, notamment les mitochondries du foie de rat et les membranes des chloroplastes d'épinards . Ce composé a été identifié comme un biomarqueur pour prédire la prééclampsie en début de grossesse .

Applications De Recherche Scientifique

1,2-Dilinoleoyl-sn-glycerol has several applications in scientific research:

Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.

Biology: Investigated for its role in cellular signaling and membrane structure.

Medicine: Explored as a biomarker for predicting preeclampsia in pregnant women.

Industry: Utilized in the production of bio-based surfactants and emulsifiers.

Mécanisme D'action

Target of Action

1,2-Dilinoleoyl-sn-glycerol is a type of diacylglycerol (DAG) with linoleic acid side chains attached at both the sn-1 and sn-2 positions . It has been found as a component of phosphatidic acid in rat liver mitochondria and spinach chloroplast membranes . Therefore, its primary targets are likely to be the enzymes or proteins interacting with phosphatidic acid in these organelles.

Mode of Action

As a diacylglycerol, it may interact with its targets by integrating into the lipid bilayer of the cell membrane, thereby influencing the function of membrane proteins .

Biochemical Pathways

1,2-Dilinoleoyl-sn-glycerol is involved in the phosphatidic acid pathway in rat liver mitochondria and spinach chloroplast membranes . Phosphatidic acid is a critical intermediate in the biosynthesis of many important lipids. The alteration of phosphatidic acid composition by 1,2-Dilinoleoyl-sn-glycerol could potentially affect various downstream lipid metabolic pathways.

Pharmacokinetics

As a lipid molecule, it is likely to be absorbed in the intestine, distributed in the body via lipoproteins in the bloodstream, metabolized in the liver, and excreted in the bile .

Result of Action

1,2-Dilinoleoyl-sn-glycerol has been found to be upregulated in some pregnant women and has been used as a biomarker to predict later preeclampsia in early pregnancy . This suggests that the compound may have a role in modulating physiological processes related to pregnancy.

Action Environment

The action of 1,2-Dilinoleoyl-sn-glycerol could be influenced by various environmental factors. For instance, diet can affect the levels of linoleic acid, a component of 1,2-Dilinoleoyl-sn-glycerol, in the body. Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of this compound .

Analyse Biochimique

Biochemical Properties

1,2-Dilinoleoyl-sn-glycerol is involved in several biochemical reactions, primarily as a substrate for enzymes like diacylglycerol kinase and protein kinase C. Diacylglycerol kinase phosphorylates 1,2-Dilinoleoyl-sn-glycerol to produce phosphatidic acid, a key intermediate in lipid biosynthesis . Protein kinase C, on the other hand, is activated by 1,2-Dilinoleoyl-sn-glycerol, leading to the phosphorylation of various target proteins involved in cell growth, differentiation, and apoptosis . Additionally, 1,2-Dilinoleoyl-sn-glycerol interacts with other biomolecules such as phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate to generate diacylglycerol and inositol trisphosphate .

Cellular Effects

1,2-Dilinoleoyl-sn-glycerol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It activates protein kinase C, which in turn modulates several signaling pathways such as the mitogen-activated protein kinase pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells pathway . These pathways are crucial for regulating cell proliferation, differentiation, and survival. Furthermore, 1,2-Dilinoleoyl-sn-glycerol affects gene expression by activating transcription factors like activator protein 1 and nuclear factor kappa-light-chain-enhancer of activated B cells . It also plays a role in lipid metabolism by serving as a substrate for lipid biosynthesis and degradation .

Molecular Mechanism

The molecular mechanism of 1,2-Dilinoleoyl-sn-glycerol involves its interaction with various enzymes and proteins. It binds to and activates protein kinase C, leading to the phosphorylation of target proteins involved in cellular signaling . This activation is mediated by the binding of 1,2-Dilinoleoyl-sn-glycerol to the C1 domain of protein kinase C, which induces a conformational change that allows the enzyme to interact with its substrates . Additionally, 1,2-Dilinoleoyl-sn-glycerol is phosphorylated by diacylglycerol kinase to produce phosphatidic acid, which serves as a precursor for the synthesis of other lipids . This phosphorylation is crucial for maintaining the balance between diacylglycerol and phosphatidic acid levels in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Dilinoleoyl-sn-glycerol can change over time due to its stability and degradation. Studies have shown that 1,2-Dilinoleoyl-sn-glycerol is relatively stable under physiological conditions but can be degraded by lipases and other enzymes over time . Long-term exposure to 1,2-Dilinoleoyl-sn-glycerol in in vitro and in vivo studies has demonstrated its impact on cellular function, including alterations in cell signaling, gene expression, and lipid metabolism . These effects are time-dependent and can vary based on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of 1,2-Dilinoleoyl-sn-glycerol in animal models vary with different dosages. Low to moderate doses of 1,2-Dilinoleoyl-sn-glycerol have been shown to activate protein kinase C and modulate cellular signaling pathways without causing significant toxicity . High doses of 1,2-Dilinoleoyl-sn-glycerol can lead to adverse effects such as lipid accumulation, oxidative stress, and inflammation . These toxic effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

1,2-Dilinoleoyl-sn-glycerol is involved in several metabolic pathways, including lipid biosynthesis and degradation. It serves as a substrate for diacylglycerol kinase, which phosphorylates it to produce phosphatidic acid . Phosphatidic acid is then converted to other lipids such as phosphatidylcholine and phosphatidylethanolamine through the Kennedy pathway . Additionally, 1,2-Dilinoleoyl-sn-glycerol can be hydrolyzed by lipases to release free fatty acids and glycerol, which are further metabolized through beta-oxidation and glycolysis, respectively . These metabolic pathways are crucial for maintaining cellular lipid homeostasis and energy production .

Transport and Distribution

1,2-Dilinoleoyl-sn-glycerol is transported and distributed within cells and tissues through various mechanisms. It can be incorporated into cellular membranes, where it interacts with other lipids and proteins to modulate membrane fluidity and function . Additionally, 1,2-Dilinoleoyl-sn-glycerol can be transported by lipid-binding proteins such as fatty acid-binding proteins and lipoproteins, which facilitate its distribution to different cellular compartments and tissues . These transport mechanisms are essential for the proper localization and function of 1,2-Dilinoleoyl-sn-glycerol in cells .

Subcellular Localization

The subcellular localization of 1,2-Dilinoleoyl-sn-glycerol is primarily within cellular membranes, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus . It is also found in lipid droplets, where it plays a role in lipid storage and metabolism . The localization of 1,2-Dilinoleoyl-sn-glycerol is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is crucial for its activity and function in various cellular processes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 1,2-Dilinoléoyl-sn-glycérol peut être synthétisé par estérification du glycérol avec de l'acide linoléique. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique pour faciliter le processus d'estérification . La réaction est réalisée sous reflux, et le produit est purifié par chromatographie sur colonne.

Méthodes de production industrielle

Dans les environnements industriels, le this compound est produit par des méthodes enzymatiques utilisant des lipases. Ces enzymes catalysent l'estérification du glycérol avec de l'acide linoléique dans des conditions douces, ce qui donne des rendements et une pureté élevés . Le processus enzymatique est préféré en raison de sa spécificité et de sa nature respectueuse de l'environnement.

Analyse Des Réactions Chimiques

Types de réactions

Le 1,2-Dilinoléoyl-sn-glycérol subit diverses réactions chimiques, notamment :

Oxydation : Les chaînes d'acide linoléique peuvent être oxydées pour former des hydroperoxydes et d'autres produits d'oxydation.

Hydrolyse : Les liaisons esters peuvent être hydrolysées pour libérer des acides gras libres et du glycérol.

Transestérification : Les groupes esters peuvent être échangés avec d'autres acides gras en présence d'un catalyseur.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'ozone.

Hydrolyse : Des conditions acides ou basiques peuvent être utilisées, avec de l'acide chlorhydrique ou de l'hydroxyde de sodium comme réactifs typiques.

Transestérification : Des catalyseurs tels que le méthylate de sodium ou les lipases sont utilisés pour faciliter la réaction.

Principaux produits formés

Oxydation : Hydroperoxydes, aldéhydes et cétones.

Hydrolyse : Acide linoléique libre et glycérol.

Transestérification : De nouveaux composés de diacylglycérol avec différentes chaînes d'acides gras.

4. Applications de la recherche scientifique

Le this compound a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes d'oxydation et d'hydrolyse des lipides.

Biologie : Étudié pour son rôle dans la signalisation cellulaire et la structure des membranes.

Médecine : Exploré comme un biomarqueur pour prédire la prééclampsie chez les femmes enceintes.

Industrie : Utilisé dans la production de tensioactifs et d'émulsifiants bio-sourcés.

5. Mécanisme d'action

Le this compound exerce ses effets grâce à son rôle de diacylglycérol. Il agit comme un second messager dans les voies de signalisation cellulaire, en particulier dans l'activation de la protéine kinase C (PKC). La liaison du this compound à la PKC entraîne son activation, ce qui à son tour régule divers processus cellulaires tels que la croissance cellulaire, la différenciation et l'apoptose .

Comparaison Avec Des Composés Similaires

Composés similaires

1,2-Dioléoyl-sn-glycérol : Structure similaire, mais avec des chaînes d'acide oléique au lieu d'acide linoléique.

1,2-Dipalmitoyl-sn-glycérol : Contient des chaînes d'acide palmitique.

1,2-Dilinolénoyl-sn-glycérol : Contient des chaînes d'acide linolénique.

Unicité

Le 1,2-Dilinoléoyl-sn-glycérol est unique en raison de ses chaînes spécifiques d'acide linoléique, qui confèrent des propriétés biologiques distinctes. Son rôle de biomarqueur de la prééclampsie et sa participation à des voies de signalisation cellulaire spécifiques mettent en évidence son importance tant dans la recherche que dans les applications cliniques .

Propriétés

IUPAC Name |

[(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-/t37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGBAQLIFKSMEM-ZHARMHCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H68O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401309796 | |

| Record name | 1,2-Dilinoleoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

617.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(18:2(9Z,12Z)/18:2(9Z,12Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24529-89-3 | |

| Record name | 1,2-Dilinoleoyl-sn-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24529-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 1,2-dilinoleate, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024529893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dilinoleoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1,2-DILINOLEATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/092781L31G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2-[N'-(2-nitro-benzylidene)-hydrazino]-pyrimidin-4-ylamine](/img/structure/B1241965.png)

![4-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide](/img/structure/B1241967.png)

![4-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dien-1-yl]phenyl hydrogen sulfate](/img/structure/B1241971.png)

![4-[6-[3-Chloro-4-methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B1241975.png)

![4-Phenyl-5-tridecyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1241977.png)